

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Cat. No.: B1275687

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, formula, and known properties of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene**. It includes a summary of its physicochemical properties, a plausible, though not directly cited, synthetic protocol, and its primary applications based on available data.

Core Compound Information

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is an organic compound featuring a brominated benzene ring attached to a pentyl-substituted cyclohexane ring. The trans configuration of the cyclohexyl ring is a key structural feature.

- Molecular Formula: C₁₇H₂₅Br[1][2][3][4]
- IUPAC Name: **1-bromo-4-(trans-4-pentylcyclohexyl)benzene**
- CAS Number: 79832-89-6[1][2][3][4]
- Synonyms: Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)-; trans-4-(4-pentylcyclohexyl)-1-bromobenzene; 4-(trans-4'-n-pentylcyclohexyl)Bromobenzene[5]

The structure consists of a pentyl group and a bromophenyl group attached to a cyclohexane ring at positions 1 and 4 in a trans conformation. This linear, rigid structure is crucial for its

primary application in liquid crystal technologies.

Caption: Chemical structure of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene**.

Physicochemical and Spectral Data

The following tables summarize the available quantitative data for this compound. Note that experimental spectral data is not widely available in public literature; therefore, this section is limited to physicochemical properties.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	309.3 g/mol	[1][4]
Appearance	White or off-white solid/powder	[2][6]
Boiling Point	363 °C at 760 mmHg	[3]
Density	1.129 g/cm ³	[3]
Flash Point	165.9 °C	[3]
Refractive Index	1.518	[3]
Purity	≥95% to >99.9% (commercially available)	[3][5]
Storage	Room temperature, sealed, dry, avoid light	[2][3]

No definitive melting point has been cited in the available literature.

Table 2: Spectral Data

Specific, experimentally derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** is not readily available in peer-reviewed journals. Characterization is typically confirmed by manufacturers, but the data is not publicly disseminated.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** is not publicly available, a plausible multi-step synthetic route can be constructed based on established organic chemistry reactions. This hypothetical protocol is intended for illustrative purposes.

The synthesis can be envisioned as starting from benzene and pentanoyl chloride, proceeding through Friedel-Crafts acylation, a reduction step, and finally, electrophilic aromatic substitution (bromination).



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